Lipophilicity and Physicochemical Property Differentiation vs. 5-Methyl and 5-Phenyl Analogs
The hexyl substituent of 5-Hexyl-1,3,4-oxadiazol-2-amine (C8H15N3O, MW 169.22 g/mol) confers a substantially higher calculated LogP of 1.70470 compared to the methyl analog (5-Methyl-1,3,4-oxadiazol-2-amine; estimated LogP ~0.3) and the phenyl analog (5-Phenyl-1,3,4-oxadiazol-2-amine; LogP ~1.2) [1]. This increased lipophilicity directly impacts the compound's utility in medicinal chemistry campaigns targeting hydrophobic enzyme binding pockets or requiring enhanced membrane permeability for cellular assays [2]. The quantitative difference in LogP is a primary driver for selecting this specific building block when designing molecules intended to cross biological membranes or engage lipophilic targets.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.70470 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazol-2-amine (LogP ~0.3); 5-Phenyl-1,3,4-oxadiazol-2-amine (LogP ~1.2) |
| Quantified Difference | +1.4 log units vs. methyl analog; +0.5 log units vs. phenyl analog |
| Conditions | Calculated using standard cheminformatics methods (ChemSrc database) |
Why This Matters
A higher LogP value directly influences membrane permeability and target binding, making this compound a preferred building block for projects requiring enhanced lipophilicity.
- [1] ChemSrc. 5-Hexyl-1,3,4-oxadiazol-2-amine Physical Properties. View Source
- [2] KILIÇ KURT, Z. (2020). Synthesis of novel oxadiazole derivatives, molecular properties prediction, and molecular docking studies. Journal of the Turkish Chemical Society, Section A, Chemistry, 7(3), 753-774. View Source
